N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine (CAS: 1403767-06-5) is a bicyclic amine compound featuring a tetrahydro-2H-pyran-4-yl group linked to a methyl-substituted azetidine (3-membered saturated ring) via a tertiary amine. The compound’s structure combines the conformational rigidity of the tetrahydro-2H-pyran ring with the strain and compactness of the azetidine moiety, making it a candidate for modulating receptor binding and pharmacokinetic properties.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-methyl-N-(oxan-4-yl)azetidin-3-amine |
InChI |
InChI=1S/C9H18N2O/c1-11(9-6-10-7-9)8-2-4-12-5-3-8/h8-10H,2-7H2,1H3 |
InChI Key |
NUALQRRQUINFNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylamine with N-methylazetidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-Methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)pyrrolo[2,3-d]pyrimidin-4-amine (Compound 24)
- Structure : Features a tetrahydro-2H-pyran-4-ylmethyl group attached to a pyrrolopyrimidine core.
- Key Differences: The pyrrolopyrimidine system introduces aromaticity and planar geometry, contrasting with the non-aromatic azetidine in the target compound. A trimethylsilyl-protected ethoxy group enhances hydrophobicity, reducing aqueous solubility compared to the unmodified azetidine derivative .
- Synthesis : Prepared via palladium-catalyzed amination, differing from reductive amination routes used for azetidine derivatives .
N-[(1R,3S)-3-Isopropyl-3-(piperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine (Example 14)
- Structure : Contains a cyclopentyl core with a piperidin-1-ylcarbonyl substituent and tetrahydro-2H-pyran-4-amine.
- Key Differences: Higher molecular weight (399.2 vs. ~230 for the target compound) due to the cyclopentyl and piperidine groups.
- Biological Relevance : Such compounds are often explored for central nervous system (CNS) targets due to their lipophilicity and blood-brain barrier penetration .
N-Methyltetrahydro-2H-pyran-4-amine (CAS: 220641-87-2)
- Structure : A simpler analog lacking the azetidine ring, with a methyl group directly attached to the tetrahydro-2H-pyran-4-amine.
- Key Differences: Lower molecular weight (115.17 vs. ~230 for the target compound).
- Applications : Often used as a precursor in synthesizing more complex amines .
Physicochemical and Pharmacokinetic Comparisons
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